molecular formula C11H12ClN5OS2 B11397077 5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11397077
M. Wt: 329.8 g/mol
InChI Key: RRZHIOGOPTVNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group, a thiadiazole ring, and a propylsulfanyl group attached to the pyrimidine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the pyrimidine core: This can be achieved by the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the thiadiazole ring: This step involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives.

    Introduction of the propylsulfanyl group: This can be achieved through nucleophilic substitution reactions using propylthiol and suitable leaving groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and catalytic processes may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Tin(II) chloride, iron powder.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

    Sulfoxides and sulfones: Formed from the oxidation of the propylsulfanyl group.

    Amines: Formed from the reduction of nitro groups.

    Substituted derivatives: Formed from nucleophilic substitution of the chloro group.

Scientific Research Applications

5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: Binding to the active sites of enzymes and inhibiting their activity.

    Interacting with receptors: Modulating receptor activity and signaling pathways.

    Disrupting cellular processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide: Similar structure with an ethylsulfanyl group instead of a propylsulfanyl group.

    5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide: Similar structure with a methylsulfanyl group instead of a propylsulfanyl group.

    5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(butylsulfanyl)pyrimidine-4-carboxamide: Similar structure with a butylsulfanyl group instead of a propylsulfanyl group.

Uniqueness

The uniqueness of 5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the propylsulfanyl group, in particular, may influence its lipophilicity, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C11H12ClN5OS2

Molecular Weight

329.8 g/mol

IUPAC Name

5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C11H12ClN5OS2/c1-3-4-19-10-13-5-7(12)8(14-10)9(18)15-11-17-16-6(2)20-11/h5H,3-4H2,1-2H3,(H,15,17,18)

InChI Key

RRZHIOGOPTVNEL-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.